CHF-4227

Catalog No.
S548681
CAS No.
444643-64-5
M.F
C30H33NO4
M. Wt
471.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CHF-4227

CAS Number

444643-64-5

Product Name

CHF-4227

IUPAC Name

3-(4-methoxyphenyl)-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]-2H-chromen-7-ol

Molecular Formula

C30H33NO4

Molecular Weight

471.6 g/mol

InChI

InChI=1S/C30H33NO4/c1-33-25-12-7-23(8-13-25)29-21-35-30-20-24(32)9-14-27(30)28(29)19-22-5-10-26(11-6-22)34-18-17-31-15-3-2-4-16-31/h5-14,20,32H,2-4,15-19,21H2,1H3

InChI Key

ZUDXUNPSRMREOJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2)CC4=CC=C(C=C4)OCCN5CCCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

3-(4-methoxy)phenyl-4-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)-2H-1-benzopyran-7-ol, CHF 4227, CHF-4227, CHF4227

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2)CC4=CC=C(C=C4)OCCN5CCCCC5

Description

The exact mass of the compound 2H-1-Benzopyran-7-ol, 3-(4-methoxyphenyl)-4-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- is 471.24096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CHF-4227 is a fluorinated compound primarily explored for its applications in various chemical and biological processes. It belongs to a class of perfluorinated compounds, which are known for their unique properties such as high thermal stability, low surface tension, and resistance to chemical degradation. These characteristics make CHF-4227 an interesting candidate for applications in fields ranging from materials science to pharmaceuticals.

The chemical behavior of CHF-4227 is notable for its participation in oxidation reactions. Research has demonstrated that CHF-4227 can undergo a two-stage oxidation process when mixed with air. The initial stage involves the formation of perfluorohexane, followed by further oxidation stages leading to carbon dioxide and other products. This two-stage mechanism is critical for understanding its combustion properties and potential environmental impacts .

The biological activity of CHF-4227 has been the subject of various studies, particularly focusing on its interactions with biological systems. Preliminary findings suggest that it may exhibit antimicrobial properties, although comprehensive studies on its toxicity and pharmacological effects are still required to fully understand its biological profile.

The synthesis of CHF-4227 typically involves several methods, including:

  • Electrochemical Fluorination: This method allows for the selective introduction of fluorine atoms into organic molecules.
  • Rearrangement Reactions: Certain perfluorinated precursors can be rearranged under specific conditions to yield CHF-4227.
  • Radical Reactions: Utilizing radical initiators can facilitate the formation of CHF-4227 from simpler fluorinated compounds.

These methods highlight the versatility in synthesizing CHF-4227 and its derivatives.

CHF-4227 has potential applications in various domains:

  • Refrigerants: Due to its low global warming potential compared to traditional refrigerants.
  • Pharmaceuticals: As a building block in drug design due to its unique chemical properties.
  • Surface Coatings: Its low surface energy makes it suitable for creating hydrophobic surfaces.

These applications leverage the compound's stability and reactivity, making it a valuable material in both industrial and research settings.

Studies exploring the interactions of CHF-4227 with other compounds are essential for understanding its behavior in different environments. For instance, investigations into its reactions with hydroxyl radicals have shown that it can form stable intermediates, which may influence atmospheric chemistry and degradation pathways. Understanding these interactions is crucial for assessing both environmental impact and safety in industrial applications .

CHF-4227 shares similarities with other fluorinated compounds, particularly in terms of structure and reactivity. Below is a comparison with selected similar compounds:

CompoundStructure TypeUnique Features
PerfluorocyclopentadieneCyclic FluorinatedKnown for its unique reactivity patterns in Diels-Alder reactions.
PerfluorohexaneLinear FluorinatedExhibits high thermal stability but lacks the reactivity seen in CHF-4227.
1H-perfluoroindeneAromatic FluorinatedDisplays different electronic properties due to aromatic stabilization.

CHF-4227 stands out due to its specific oxidation behavior and potential biological activity, which are not as pronounced in the other compounds listed.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

471.24095853 g/mol

Monoisotopic Mass

471.24095853 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1O98089Q9M

Drug Indication

Investigated for use/treatment in osteoporosis.

Mechanism of Action

CHF 4227 binds with high affinity to the human estrogen receptor-alpha and beta. It compares favorably in efficacy and potency with raloxifene in preventing bone loss and in antagonizing EE2 stimulation of the uterus. This attribute along with the minimal uterine stimulation suggests a therapeutic advantage to CHF 4227 over EE2 or raloxifene for the treatment of postmenopausal women.

Other CAS

444643-64-5

Wikipedia

Chf-4227

Dates

Modify: 2024-02-18
1: Civelli M, Preti AP, Cenacchi V, Rondelli I, Guastalla D, Tarral A, Dostert P, Guillevic Y, Homery MC. Single and multiple ascending dose studies of a novel tissue-selective oestrogen receptor modulator, CHF 4227, in healthy postmenopausal women. Br J Clin Pharmacol. 2007 Sep;64(3):304-16. Epub 2007 Mar 16. PubMed PMID: 17367495; PubMed Central PMCID: PMC2000661.
2: Armamento-Villareal R, Sheikh S, Nawaz A, Napoli N, Mueller C, Halstead LR, Brodt MD, Silva MJ, Galbiati E, Caruso PL, Civelli M, Civitelli R. A new selective estrogen receptor modulator, CHF 4227.01, preserves bone mass and microarchitecture in ovariectomized rats. J Bone Miner Res. 2005 Dec;20(12):2178-88. Epub 2005 Aug 1. PubMed PMID: 16294271.
3: Galbiati E, Caruso PL, Amari G, Armani E, Ghirardi S, Delcanale M, Civelli M. Pharmacological actions of a novel, potent, tissue-selective benzopyran estrogen. J Pharmacol Exp Ther. 2002 Oct;303(1):196-203. PubMed PMID: 12235251.

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